Crystal structure and X-ray diffraction data for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine
Crystal structure and X-ray diffraction data for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine
An In-depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and detailed structural analysis of the novel heterocyclic compound, 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine. While a definitive crystal structure for this specific molecule is not yet publicly deposited, this document serves as an expert-level walkthrough for researchers and drug development professionals on the necessary experimental and computational workflows. We will leverage established protocols and draw parallels from closely related, structurally characterized compounds to present a self-validating system for obtaining and interpreting high-quality crystallographic data. This guide is designed to bridge the gap between theoretical knowledge and practical application, ensuring both scientific integrity and a deep understanding of the causality behind each experimental choice.
Introduction: The Rationale for Structural Elucidation
The fusion of pyrazole and pyridine rings creates a scaffold of significant interest in medicinal chemistry and materials science. The specific substitution pattern of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine, featuring a bromine atom, a methyl group, and a defined nitrogen linkage, offers a unique electronic and steric profile. Such compounds are often investigated as potential ligands for catalytic metal complexes or as modulators of biological targets.[1] A definitive three-dimensional crystal structure is paramount as it provides indisputable evidence of molecular connectivity, conformation, and the subtle non-covalent interactions that govern its solid-state behavior. This information is critical for structure-activity relationship (SAR) studies, computational modeling, and patent protection.
This guide will therefore detail the entire workflow, from initial synthesis to the final analysis of crystallographic data, providing the scientific community with a robust framework for the characterization of this and similar novel compounds.
Synthesis and Crystallization: From Powder to Perfect Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, process of growing single crystals suitable for X-ray diffraction.
Proposed Synthetic Pathway
A plausible and efficient synthesis route involves a nucleophilic aromatic substitution or a copper-catalyzed coupling reaction. Drawing from established methodologies for the synthesis of N-arylpyrazoles, a reliable approach is the reaction of 2-chloro-4-methylpyridine with 3-bromopyrazole in the presence of a suitable base and solvent.
Experimental Protocol: Synthesis
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Reactant Preparation: To a dry 100 mL round-bottom flask, add 3-bromopyrazole (1.0 eq), 2-chloro-4-methylpyridine (1.1 eq), and potassium carbonate (2.5 eq).
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Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF).
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Reaction: Stir the mixture at 120 °C for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.
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Purification: Collect the solid by vacuum filtration, wash with water, and then recrystallize from an ethanol/water mixture to yield the pure 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine.
Single-Crystal Growth: The Art of Slow Evaporation
The quality of the X-ray diffraction data is directly dependent on the quality of the single crystal. The slow evaporation method is a reliable technique for obtaining high-quality crystals.
Experimental Protocol: Crystallization
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Solvent Selection: Dissolve a small amount of the purified compound (approx. 20 mg) in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) at room temperature to create a saturated or near-saturated solution.
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Crystal Growth: Transfer the solution to a small, clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
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Crystal Harvesting: Once well-formed, colorless crystals appear, carefully harvest them using a nylon loop.
X-ray Diffraction: Illuminating the Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.
Data Collection Workflow
The following protocol outlines the steps for collecting diffraction data using a modern area-detector diffractometer.
Caption: A flowchart of the key stages in X-ray diffraction data collection and structure solution.
Experimental Protocol: Data Collection
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Crystal Mounting: A suitable single crystal is mounted on a cryoloop and placed on the goniometer head of the diffractometer. The crystal is then cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations.
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Data Collection: Data is collected using Mo Kα radiation (λ = 0.71073 Å). A series of frames are collected with varying omega and phi angles to ensure complete data coverage.
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Data Reduction: The collected frames are integrated and scaled using software such as SAINT. This process determines the intensity and position of each reflection.
Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data is used to solve and refine the crystal structure, yielding a precise three-dimensional model of the molecule.
The Phasing Problem and Structure Solution
The primary challenge in crystallography is the "phase problem." Direct methods, as implemented in programs like SHELXS, are typically used to overcome this and generate an initial electron density map.
Refinement and Validation
The initial model is then refined using a least-squares method with software like SHELXL. This iterative process refines the atomic positions, and thermal parameters to best fit the experimental data. The quality of the final model is assessed by several factors, including the R-factors (R1 and wR2) and the goodness-of-fit (S).
Analysis of the (Hypothetical) Crystal Structure
While we await experimental data for the title compound, we can anticipate its key structural features based on related molecules. The following tables present illustrative data that one might expect to obtain.
Table 1: Hypothetical Crystallographic Data for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine
| Parameter | Hypothetical Value |
| Chemical Formula | C9H8BrN3 |
| Formula Weight | 238.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.5 |
| β (°) | 98.5 |
| Volume (ų) | 945 |
| Z | 4 |
| Density (calculated) | 1.67 g/cm³ |
| Absorption Coefficient (μ) | 4.5 mm⁻¹ |
| F(000) | 472 |
| Reflections Collected | 8500 |
| Independent Reflections | 2100 [R(int) = 0.04] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |
| Goodness-of-fit on F² | 1.05 |
**Table 2: Selected Hypothetical Bond Lengths (Å) and Angles (°) **
| Bond/Angle | Length (Å) / Angle (°) |
| Br(1)-C(3) | 1.88 |
| N(1)-N(2) | 1.35 |
| N(1)-C(5) | 1.38 |
| N(2)-C(3) | 1.34 |
| C(6)-N(1) | 1.42 |
| C(1)-N(3)-C(5) | 117.5 |
| C(3)-N(2)-N(1) | 111.0 |
| N(2)-N(1)-C(6) | 118.0 |
Molecular Conformation and Intermolecular Interactions
A key feature of the structure would be the dihedral angle between the pyrazole and pyridine rings, which would define the overall molecular conformation. In the solid state, one might expect to observe weak C-H···N hydrogen bonds or π-π stacking interactions, which are common in such nitrogen-containing heterocyclic systems.[2] These interactions would link the molecules into a supramolecular assembly.
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step methodology for the complete crystallographic analysis of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine. By following these protocols, researchers can reliably obtain and interpret high-quality structural data. The determination of this crystal structure will provide invaluable insights for the fields of medicinal chemistry and materials science, paving the way for the rational design of new functional molecules.
References
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Kang, S. K., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o567–o568. Available at: [Link]
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Mistry, S. N., et al. (2021). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. RSC Medicinal Chemistry, 12(10), 1715–1729. Available at: [Link]

